molecular formula C22H16BrCl2N3O2 B14726205 N-(4-{1-[2-(2-Bromobenzoyl)hydrazinylidene]ethyl}phenyl)-2,4-dichlorobenzamide CAS No. 6345-15-9

N-(4-{1-[2-(2-Bromobenzoyl)hydrazinylidene]ethyl}phenyl)-2,4-dichlorobenzamide

Cat. No.: B14726205
CAS No.: 6345-15-9
M. Wt: 505.2 g/mol
InChI Key: PCBKNIWWMFMJPA-UHFFFAOYSA-N
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Description

N-(4-{1-[2-(2-Bromobenzoyl)hydrazinylidene]ethyl}phenyl)-2,4-dichlorobenzamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a benzamide core substituted with bromobenzoyl and dichlorobenzene groups, making it a subject of interest for researchers in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{1-[2-(2-Bromobenzoyl)hydrazinylidene]ethyl}phenyl)-2,4-dichlorobenzamide typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-bromobenzoyl chloride with hydrazine hydrate to form the hydrazone intermediate.

    Condensation Reaction: The hydrazone intermediate is then reacted with 4-(2-chloroethyl)aniline under acidic conditions to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{1-[2-(2-Bromobenzoyl)hydrazinylidene]ethyl}phenyl)-2,4-dichlorobenzamide undergoes several types of chemical reactions:

    Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the hydrazone group.

Scientific Research Applications

N-(4-{1-[2-(2-Bromobenzoyl)hydrazinylidene]ethyl}phenyl)-2,4-dichlorobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Material Science: It is explored for its potential use in the development of advanced materials with specific electronic and optical properties.

    Biological Research: The compound’s interactions with enzymes and proteins make it a valuable tool for studying biochemical pathways.

Mechanism of Action

The mechanism of action of N-(4-{1-[2-(2-Bromobenzoyl)hydrazinylidene]ethyl}phenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: It can interfere with cellular signaling pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.

    2-Bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide: Studied for its analgesic activity.

Uniqueness

N-(4-{1-[2-(2-Bromobenzoyl)hydrazinylidene]ethyl}phenyl)-2,4-dichlorobenzamide stands out due to its unique combination of bromobenzoyl and dichlorobenzene groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

6345-15-9

Molecular Formula

C22H16BrCl2N3O2

Molecular Weight

505.2 g/mol

IUPAC Name

N-[4-[N-[(2-bromobenzoyl)amino]-C-methylcarbonimidoyl]phenyl]-2,4-dichlorobenzamide

InChI

InChI=1S/C22H16BrCl2N3O2/c1-13(27-28-22(30)17-4-2-3-5-19(17)23)14-6-9-16(10-7-14)26-21(29)18-11-8-15(24)12-20(18)25/h2-12H,1H3,(H,26,29)(H,28,30)

InChI Key

PCBKNIWWMFMJPA-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1Br)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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